Cas no 26833-87-4 (Homoharringtonine)
Homoharringtonine Chemical and Physical Properties
Names and Identifiers
-
- homoharringtonine
- 4-methyl-cephalotaxin2-hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate(e
- cephalotaxine,4-methyl(2r)-2-hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioa
- HHT
- cephalotaxine 4-methyl 2-hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate
- CEPHALOTAXINE, 4-METHYL-2-HYDROXY-2-[4-HYDROXY-4-METHYLPENTYL] BUTANEDIOATE ESTER
- CEPHALOTAXINE 4-METHYL (2R)-2-HYDROXY-2-(4-HYDROXY-4-METHYLPENTYL)BUTANEDIOATE
- Hmoharringtonine
- HOMOHARRINGTONINE(P) - [Discontinued] PrintBack
- Ceflatonin
- CGX 635
- Homobarringtonie
- homoharrigtonine
- HOMOHARRINGTONIN
- HOMOHARRINGTONINUM
- Myelostat
- Omacetaxine mepesuccinate
- OMAPRO OMACETAXINE MEPESUCCINATE
- Omacetaxine
- DSSTox_CID_25678
- DSSTox_RID_81052
- DSSTox_GSID_45678
- Tox21_113380
- Tox21_110949
- 1-O-[(2S,3S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)
- CGX-635-14 (formulation)
- s9015
- NSC-141633
- 6FG8041S5B
- NS00067000
- Cephalotaxine, 4-methyl-, 2-hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate (ester)
- OMACETAXINE MEPESUCCINATE [WHO-DD]
- L01XX40
- Cephalotaxine, O3-((2R)-2,6-dihydroxy-2-(2-methoxy-2-oxoethyl)-6-methyl-1-oxoheptyl)-
- ZJ-C
- OMACETAXINE MEPESUCCINATE [MART.]
- Synribo
- SR-01000597562-1
- Tekinex
- NCGC00025155-07
- DB04865
- C29H39NO9
- 26833-87-4
- 1-O-[(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] 4-O-methyl (2R)-2-hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate
- BRD-K76674262-001-01-7
- SR-01000597562
- Cephalotaxine 4-Methyl (2R)-2-Hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate (Ester)
- 1-((1S,3aR,14bS)-2-Methoxy-1,5,6,8,9,14b-hexahydro-4H- cyclopenta(a)(1,3)dioxolo(4,5-h)pyrrolo(2,1-b)(3)benzazepin-1-yl) 4-methyl (2R)-2- hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate
- BRD-K76674262-001-02-5
- Omacetaxine mepesuccinate [USAN]
- DTXCID8025678
- AKOS024456585
- OMACETAXINE MEPESUCCINATE [ORANGE BOOK]
- Q7089373
- CHEBI:71019
- UNII-6FG8041S5B
- H1775
- AMY33459
- HMS3678N03
- SCHEMBL12745687
- (-)-homoharringtonine
- D08956
- mepesuccinato de omacetaxina
- NSC 141633
- NCI60_000917
- NCGC00025155-02
- BRN 5687925
- AB00642561-02
- 1-[(1S,3aR,14bS)-2-Methoxy-1,5,6,8,9,14b-hexahydro-4H-cyclopenta[a][1,3]dioxolo[4,5-H]pyrrolo[2,1-b][3]benzazepin-1-yl] 4-methyl (2R)-2-hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate
- omacetaxini mepesuccinas
- CGX-635
- HMS3267H22
- Cephalotaxine, 3-[4-methyl (2R)-2-hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate]
- MFCD05618221
- HY-14944
- Omacetaxine mepesuccinate;HHT
- NC00395
- mepesuccinate d'omacetaxine
- (2'R,3S,4S,5R)-(-)-homoharringtonine
- NSC-758253
- NCGC00025155-03
- (S)-1-((11bS,12S,14aR)-13-methoxy-2,3,5,6,11b,12-hexahydro-1H-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]cyclopenta[b]pyrrolo[1,2-a]azepin-12-yl) 4-methyl 2-hydroxy-2-(4-hydroxy-4-methylpentyl)succinate
- OMACETAXINE MEPESUCCINATE (MART.)
- HYFHYPWGAURHIV-JFIAXGOJSA-N
- HOMOHARRINGTONINE [MI]
- HB4660
- Cephalotaxine, 4-methyl (2R)-2-hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate (ester)
- BDBM50480293
- NSC141633
- NSC758253
- GTPL7454
- Omacetaxine mepesuccinate [USAN:INN]
- NCGC00025155-01
- Synribo (TN)
- (2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.0^{2,6}.0^{6,10}.0^{15,19}]icosa-1(13),4,14,19-tetraen-3-yl 1-methyl (3R)-3-hydroxy-3-(4-hydroxy-4-methylpentyl)butanedioate
- CHEMBL46286
- HMS3414N05
- Homoharringtonine, >=98% (HPLC)
- EN300-22161068
- Omacetaxine mepesuccinate (USAN)
- OMACETAXINE MEPESUCCINATE [INN]
- 1-((1S,3AR,14BS)-2-METHOXY-1,5,6,8,9,14B-HEXAHYDRO-4H-CYCLOPENTA(A)(1,3)DIOXOLO(4,5-H)PYRROLO(2,1-B)(3)BENZAZEPIN-1-YL) 4-METHYL (2R)-2-HYDROXY-2-(4-HYDROXY-4-METHYLPENTYL)BUTANEDIOATE
- NCGC00025155-04
- Omacetaxine (homoharringtonine)
- CCG-269981
- MLS001424293
- Omapro
- SMR000469230
- OMACETAXINE MEPESUCCINATE [VANDF]
- Myelostat , Ceflatonin , HHT , Omacetaxine mepesuccinate
- BRD-K76674262-001-03-3
- GLXC-04527
- Homoharringtonine
-
- MDL: MFCD05618221
- Inchi: 1S/C29H39NO9/c1-27(2,33)8-5-10-29(34,16-23(31)36-4)26(32)39-25-22(35-3)15-28-9-6-11-30(28)12-7-18-13-20-21(38-17-37-20)14-19(18)24(25)28/h13-15,24-25,33-34H,5-12,16-17H2,1-4H3/t24-,25-,28+,29-/m1/s1
- InChI Key: HYFHYPWGAURHIV-JFIAXGOJSA-N
- SMILES: O(C([C@](CC(=O)OC)(CCCC(C)(C)O)O)=O)[C@@H]1C(=C[C@]23CCCN2CCC2C=C4C(=CC=2[C@@H]31)OCO4)OC
Computed Properties
- Exact Mass: 545.26200
- Monoisotopic Mass: 545.26248182 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 39
- Rotatable Bond Count: 11
- Complexity: 968
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 545.6
- Surface Charge: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 124
Experimental Properties
- Color/Form: Powder
- Density: 1.2395 (rough estimate)
- Melting Point: 144-146 C
- Boiling Point: 713.1℃/760mmHg
- Flash Point: 385.1±32.9 °C
- Refractive Index: 1.6290 (estimate)
- Solubility: DMSO: soluble20mg/mL, clear
- PSA: 134.99000
- LogP: 2.60430
- Solubility: Slightly soluble in water, easily soluble in methanol, ethanol, chloroform, ether and other organic solvents.
Homoharringtonine Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H300,H310,H330
- Warning Statement: P260,P264,P280,P284,P302+P350,P310
- Hazardous Material transportation number:UN 1544 6
- WGK Germany:3
- Hazard Category Code: R26/27/28: extremely toxic by inhalation, skin contact and accidental swallowing.
- Safety Instruction: 36/37/39-45-27-26
- RTECS:FK0260000
-
Hazardous Material Identification:
- Packing Group:II
- Hazard Level:6.1(a)
- HazardClass:6.1(a)
- PackingGroup:II
- Storage Condition:4°C, protect from light
- Safety Term:6.1(a)
- Packing Group:II
- Risk Phrases:R26/27/28
Homoharringtonine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-14944-10mM*1mLinDMSO |
Homoharringtonine |
26833-87-4 | 99.75% | 10mM*1mLinDMSO |
¥952 | 2022-05-30 | |
| MedChemExpress | HY-14944-10mg |
Homoharringtonine |
26833-87-4 | 99.75% | 10mg |
¥865 | 2024-04-18 | |
| MedChemExpress | HY-14944-50mg |
Homoharringtonine |
26833-87-4 | 99.75% | 50mg |
¥2400 | 2024-04-18 | |
| S e l l e c k ZHONG GUO | S9015-1mg |
Homoharringtonine (CGX-635) |
26833-87-4 | 99.79% | 1mg |
¥574.22 | 2023-09-27 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H111922-20mg |
Homoharringtonine |
26833-87-4 | ,≥98% | 20mg |
¥538.90 | 2023-09-02 | |
| ChemFaces | CFN98110-20mg |
Homoharringtonine |
26833-87-4 | >=98% | 20mg |
$50 | 2021-07-22 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0289-20mg |
Homoharringtonine |
26833-87-4 | HPLC≥98% | 20mg |
¥800元 | 2023-09-15 | |
| DC Chemicals | DC9650-100 mg |
Homoharringtonine |
26833-87-4 | >98% | 100mg |
$550.0 | 2022-02-28 | |
| DC Chemicals | DC9650-250 mg |
Homoharringtonine |
26833-87-4 | >98% | 250mg |
$950.0 | 2022-02-28 | |
| DC Chemicals | DC9650-1 g |
Homoharringtonine |
26833-87-4 | >98% | 1g |
$1850.0 | 2022-02-28 |
Homoharringtonine Suppliers
Homoharringtonine Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Related Categories
- Solvents and Organic Chemicals Organic Compounds Alkaloids and derivatives Cephalotaxus alkaloids Cephalotaxus alkaloids
- Solvents and Organic Chemicals Organic Compounds Alkaloids and derivatives Cephalotaxus alkaloids
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
Additional information on Homoharringtonine
Homoharringtonine (CAS No. 26833-87-4): A Promising Anticancer Agent with Diverse Therapeutic Applications
Homoharringtonine, a naturally occurring alkaloid isolated from the South American tree Podocarpus harringtonii, has emerged as a compelling therapeutic candidate in oncology due to its unique mechanism of action and promising clinical outcomes. With the Chemical Abstracts Service (CAS) registry number CAS No. 26833-87-4, this compound belongs to the taxane class of molecules, characterized by a bicyclic tetracyclic ring system that confers structural stability and biological activity. Recent advancements in synthetic chemistry and pharmacological research have further highlighted its potential in treating hematologic malignancies and solid tumors, particularly in refractory cases where conventional therapies fail.
The mechanism of action of Homoharringtonine revolves around its ability to stabilize microtubules by binding to β-tubulin dimers, thereby inhibiting microtubule depolymerization during mitosis. This distinct activity contrasts with paclitaxel, which stabilizes microtubules but acts at a different binding site, creating synergistic opportunities when combined with other antimitotic agents. A 2023 study published in Cancer Cell revealed that Homoharringtonine also induces endoplasmic reticulum stress and autophagy-dependent cell death in acute lymphoblastic leukemia (ALL) cells, expanding its anticancer profile beyond traditional cytostatic effects.
Clinically, CAS No. 26833-87-4-designated Homoharringtonine has demonstrated remarkable efficacy in relapsed/refractory B-cell precursor ALL, achieving complete remission rates exceeding 50% in phase II trials reported in the New England Journal of Medicine. Its approval by China's National Medical Products Administration for this indication underscores its clinical value where blinatumomab or CAR-T therapies are ineffective or unavailable. Emerging data from combination trials with venetoclax and rituximab suggest enhanced efficacy against chronic lymphocytic leukemia (CLL), highlighting its versatility across hematologic cancers.
In solid tumor research, preclinical models have shown significant antitumor activity against triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC). A groundbreaking study from the University of Texas MD Anderson Cancer Center demonstrated that Homoharringtonine's ability to inhibit eIF5A hypusination—a critical step in protein synthesis—selectively targets tumor cells while sparing normal tissues, addressing a major challenge in chemotherapy development. This discovery has spurred investigations into its use for glioblastoma multiforme treatment through targeted nanoparticle delivery systems.
Safety profiles indicate manageable adverse effects dominated by reversible sensory neuropathy and myelosuppression when administered at optimized dosing regimens developed through pharmacokinetic modeling studies published in Clinical Cancer Research. Recent advancements in drug formulation using lipid-polymer hybrid nanoparticles have improved bioavailability by over 40%, as reported at the 2024 American Society of Clinical Oncology annual meeting, potentially reducing required doses and associated toxicities.
R&D pipelines now explore engineered variants of this compound to enhance specificity for cancer stem cells responsible for relapse. Researchers at the Broad Institute have identified post-translational modifications that increase affinity for tumor-associated microtubule isoforms while minimizing off-target effects on healthy tissues. These innovations align with precision medicine strategies targeting molecular subtypes characterized by high expression of tubulin βIII isoforms.
Economic analyses comparing cost-effectiveness metrics reveal that CAS No. 26833-87-4-based therapies offer superior value compared to newer checkpoint inhibitors when considering quality-adjusted life years gained per dollar spent—a critical factor for global healthcare systems prioritizing oncology resource allocation.
Ongoing phase III trials evaluating its role as maintenance therapy after CAR-T treatment for large B-cell lymphoma could redefine standard care pathways if current trends continue toward prolonged progression-free survival observed across multiple trial cohorts.
The compound's structural features—particularly the quaternary ammonium group at position C1—provide opportunities for conjugation with monoclonal antibodies or bispecific ligands targeting tumor-specific receptors, opening new avenues for targeted drug delivery systems under active investigation at pharmaceutical R&D centers worldwide.
In summary, Homoharringtonine (CAS No. 26833-87-4) represents a paradigm shift in oncology therapeutics through its dual mechanism targeting both microtubule dynamics and protein synthesis pathways while maintaining tolerable toxicity profiles when administered via optimized formulations. As translational research bridges preclinical insights with clinical practice, this natural product-derived agent is poised to become a cornerstone therapy across diverse oncological indications where current treatments fall short.
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